5-Aminoadamantan-2-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Aminoadamantan-2-ol hydrochloride is a chemical compound with the CAS Number: 180271-44-7 . It has a molecular weight of 203.71 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular formula of 5-Aminoadamantan-2-ol hydrochloride is C10H17NO . The InChI code is 1S/C10H17NO.ClH/c11-10-3-6-1-7 (4-10)9 (12)8 (2-6)5-10;/h6-9,12H,1-5,11H2;1H .Physical And Chemical Properties Analysis
5-Aminoadamantan-2-ol hydrochloride is a powder at room temperature . It has a molecular weight of 203.71 . The InChI code is 1S/C10H17NO.ClH/c11-10-3-6-1-7 (4-10)9 (12)8 (2-6)5-10;/h6-9,12H,1-5,11H2;1H .Scientific Research Applications
- 5-Aminoadamantan-2-ol hydrochloride exhibits antiviral properties. Researchers have explored its potential against influenza viruses, including H1N1 and H3N2 strains. By inhibiting viral replication, it could serve as a valuable component in antiviral drug development .
- The adamantane scaffold of this compound makes it interesting for neuroprotection studies. It has been investigated for its ability to protect neurons from oxidative stress and excitotoxicity. Researchers explore its potential in treating neurodegenerative conditions like Alzheimer’s and Parkinson’s disease .
- 5-Aminoadamantan-2-ol hydrochloride interacts with ion channels, particularly NMDA receptors. These receptors play a crucial role in synaptic plasticity and memory formation. Researchers study its effects on ion channel function and neuronal excitability .
- The hydrophilic nature of this compound allows its incorporation into drug delivery systems. Scientists have explored its use as a carrier for targeted drug delivery, especially in crossing the blood-brain barrier. Its rigid structure provides stability to drug-loaded nanoparticles .
- Researchers have utilized 5-aminoadamantan-2-ol hydrochloride as an organocatalyst in asymmetric reactions. Its chiral center enables enantioselective transformations. It has found applications in the synthesis of complex molecules and natural products .
- The adamantane moiety in this compound participates in host-guest interactions. Scientists explore its use in constructing supramolecular assemblies, such as inclusion complexes and molecular recognition systems. These have implications in drug design and materials science .
Antiviral Activity
Neuroprotection and Neurodegenerative Diseases
Ion Channel Modulation
Drug Delivery Systems
Organocatalysis and Asymmetric Synthesis
Supramolecular Chemistry
Safety and Hazards
The safety information for 5-Aminoadamantan-2-ol hydrochloride includes several hazard statements such as H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Relevant Papers A relevant paper is the patent “Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride” which discusses a method for synthesizing a similar compound .
properties
IUPAC Name |
5-aminoadamantan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10;/h6-9,12H,1-5,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCACOLRJGHSCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminoadamantan-2-ol;hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.